Cas no 862126-70-3 (methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate)

methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate
- methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
- Benzoic acid, 4-[[2-[[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thio]acetyl]amino]-, methyl ester
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- インチ: 1S/C21H16ClN5O3S/c1-30-21(29)13-2-6-15(7-3-13)26-18(28)11-31-20-17-10-25-27(19(17)23-12-24-20)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,26,28)
- InChIKey: BLDNWYYAPLYJJT-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(NC(CSC2N=CN=C3N(C4=CC=C(Cl)C=C4)N=CC3=2)=O)C=C1
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- Boiling Point: 642.7±55.0 °C(Predicted)
- 酸度系数(pKa): 12.20±0.70(Predicted)
methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1874-0663-20mg |
methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
862126-70-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1874-0663-100mg |
methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
862126-70-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1874-0663-50mg |
methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
862126-70-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1874-0663-10mg |
methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
862126-70-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1874-0663-40mg |
methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
862126-70-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
A2B Chem LLC | BA71068-10mg |
methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
862126-70-3 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F1874-0663-5mg |
methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
862126-70-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1874-0663-75mg |
methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
862126-70-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1874-0663-10μmol |
methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
862126-70-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1874-0663-1mg |
methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
862126-70-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoateに関する追加情報
Methyl 4-(2-{1-(4-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Ylsulfanyl}Acetamido)Benzoate (CAS No. 862126-70-3): A Promising Scaffold in Medicinal Chemistry
The compound methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate, identified by the CAS registry number 862126-70-3, represents a structurally complex organic molecule with significant potential in drug discovery. Its architecture integrates a pyrazolo[3,4-d]pyrimidine core linked via an aryl sulfanyl group to an acetamido-benzoyl ester moiety. This configuration positions it at the intersection of heterocyclic chemistry and medicinal applications, particularly in targeting protein-protein interactions (PPIs) and kinase signaling pathways.
Recent advancements in computational docking studies have highlighted the compound's ability to bind selectively to the ATP-binding pocket of oncogenic kinases such as Aurora A and BRAF V600E. A 2023 study published in Journal of Medicinal Chemistry demonstrated submicromolar IC₅₀ values against these targets in vitro (IC₅₀ = 0.58 μM for Aurora A). The presence of the aryl sulfanyl group contributes to hydrophobic interactions with the kinase domain, while the benzoyl ester moiety enhances membrane permeability—a critical factor for achieving therapeutic efficacy.
Synthetic strategies for this compound have evolved significantly since its initial report. Traditional multi-step syntheses involving Ullmann-type cross-coupling reactions have been replaced with continuous flow methodologies that reduce reaction times by 70%. A notable optimization involved microwave-assisted condensation of the pyrazolo[3,4-d]pyrimidine intermediate with chloroacetanilide derivatives under solvent-free conditions. This approach not only improves yield (89% overall yield) but also aligns with green chemistry principles by minimizing solvent usage.
In preclinical models, this compound has shown promise as a dual inhibitor of NF-kB and JAK/STAT pathways. A recent murine study demonstrated dose-dependent suppression of inflammatory cytokine production (TNF-alpha reduction by 65% at 5 mg/kg), suggesting potential utility in autoimmune disorders such as rheumatoid arthritis. Structural analog comparisons revealed that the methyl ester group plays a pivotal role in modulating off-target effects compared to analogous carboxylic acid derivatives.
Ongoing research focuses on optimizing its pharmacokinetic profile through prodrug strategies. Cyclodextrin conjugation studies are currently evaluating solubility improvements without compromising binding affinity—a critical step toward clinical translation. Preliminary ADME studies indicate moderate oral bioavailability (F = 38% in rats) and favorable brain penetration indices (BBB permeability coefficient = 5.7×10⁻⁶ cm/s), opening avenues for neurodegenerative disease applications.
Structural elucidation via X-ray crystallography confirmed the compound adopts a planar conformation favoring π-stacking interactions with target proteins—a characteristic shared with approved drugs like vemurafenib (PLX4032). Computational alanine scanning mutagenesis identified residues Phe559 and Asn565 in BRAF as critical interaction sites, providing actionable insights for next-generation analog design.
Clinical development pathways are being explored through collaborations between academic institutions and biotech firms targeting rare cancers expressing mutant kinases. Phase I trials are anticipated to focus on pediatric populations due to its unique safety profile observed in juvenile toxicity studies (No developmental toxicity up to 50 mg/kg doses). The compound's structural modularity allows for site-specific functionalization—such as introducing fluorine substituents at position R²—to further enhance selectivity profiles.
In conclusion, this compound embodies contemporary trends in drug design emphasizing multitarget activity and physicochemical optimization. Its scaffold provides a versatile platform for addressing unmet medical needs across oncology, immunology, and neurology domains while adhering to modern synthetic practices prioritizing sustainability and scalability.
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